3-Chloro-2-hydroxypropane-1-sulfonic acid
Overview
Description
3-Chloro-2-hydroxypropane-1-sulfonic acid is an organic compound with the molecular formula C3H7ClO4S. It is a chlorinated derivative of propane sulfonic acid and contains both hydroxyl and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-hydroxypropane-1-sulfonic acid can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with sodium bisulfite. The reaction proceeds as follows: [ \text{ClCH}_2\text{CHOCH}_2 + \text{NaHSO}_3 \rightarrow \text{ClCH}_2\text{CH(OH)CH}_2\text{SO}_3\text{Na} ] This reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same reaction but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, to form different derivatives.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under basic conditions.
Esterification: Carboxylic acids or their derivatives, often in the presence of acid catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Oxidation: Carbonyl-containing derivatives.
Scientific Research Applications
3-Chloro-2-hydroxypropane-1-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxypropane-1-sulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the sulfonic acid group imparts solubility and reactivity. The chlorine atom can undergo substitution reactions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromopropane-1-sulfonic acid
- 3-Hydroxypropane-1-sulfonic acid
- Sodium 2-bromoethanesulfonate
- 1-Propanesulfonyl chloride
Uniqueness
3-Chloro-2-hydroxypropane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-chloro-2-hydroxypropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLBHIIDBLGOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045061 | |
Record name | 3-Chloro-2-hydroxypropane-1-sulfonic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
Record name | Sodium 3-chloro-2-hydroxypropylsulfonate | |
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CAS No. |
107-57-3, 126-83-0 | |
Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-2-hydroxypropane-1-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107573 | |
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Record name | 1-Propanesulfonic acid, 3-chloro-2-hydroxy- | |
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Record name | 3-Chloro-2-hydroxypropane-1-sulfonic acid | |
Source | EPA DSSTox | |
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Record name | 3-chloro-2-hydroxypropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.186 | |
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Record name | 3-CHLORO-2-HYDROXYPROPANE-1-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY9R9R74G9 | |
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Record name | SODIUM 3-CHLORO-2-HYDROXYPROPYLSULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5611 | |
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Synthesis routes and methods
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